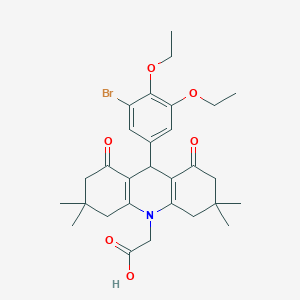![molecular formula C22H16Cl2N2O3 B302044 N'-(3,5-dichloro-4-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302044.png)
N'-(3,5-dichloro-4-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3,5-dichloro-4-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as DCEN, is a novel organic compound that has attracted significant attention in the field of medicinal chemistry due to its potential applications in drug discovery.
Scientific Research Applications
N'-(3,5-dichloro-4-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied for its potential applications in drug discovery. It exhibits a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. N'-(3,5-dichloro-4-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It also has potent antibacterial activity against Gram-positive and Gram-negative bacteria.
Mechanism of Action
The exact mechanism of action of N'-(3,5-dichloro-4-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it is believed to exert its pharmacological effects by interfering with various cellular pathways. N'-(3,5-dichloro-4-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. It also inhibits bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
N'-(3,5-dichloro-4-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have several biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. It also has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N'-(3,5-dichloro-4-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have a protective effect on the liver by reducing liver damage induced by toxic chemicals.
Advantages and Limitations for Lab Experiments
N'-(3,5-dichloro-4-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its pharmacological activities can be easily evaluated using various in vitro and in vivo assays. However, N'-(3,5-dichloro-4-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has some limitations. Its low solubility in water makes it difficult to administer in vivo, and its potential toxicity needs to be further evaluated.
Future Directions
There are several future directions for the research on N'-(3,5-dichloro-4-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to evaluate its potential as a lead compound for drug discovery. N'-(3,5-dichloro-4-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide and its derivatives could be further optimized for their pharmacological activities and toxicity profiles. Additionally, the development of new synthetic methods for N'-(3,5-dichloro-4-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide could lead to the discovery of more potent analogs.
Synthesis Methods
The synthesis of N'-(3,5-dichloro-4-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide involves the condensation of 3,5-dichloro-4-ethoxybenzaldehyde with naphtho[2,1-b]furan-2-carbohydrazide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields N'-(3,5-dichloro-4-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
properties
Product Name |
N'-(3,5-dichloro-4-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Molecular Formula |
C22H16Cl2N2O3 |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
N-[(E)-(3,5-dichloro-4-ethoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H16Cl2N2O3/c1-2-28-21-17(23)9-13(10-18(21)24)12-25-26-22(27)20-11-16-15-6-4-3-5-14(15)7-8-19(16)29-20/h3-12H,2H2,1H3,(H,26,27)/b25-12+ |
InChI Key |
RLIBDSPRVAYZNT-BRJLIKDPSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Cl)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Cl |
SMILES |
CCOC1=C(C=C(C=C1Cl)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301961.png)
![(9-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301964.png)
![[9-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301965.png)

![[9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301969.png)

![{9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid](/img/structure/B301972.png)
![[9-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301974.png)


![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301980.png)
![(9-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301981.png)

